molecular formula C7H5ClN2O B12508554 5-Chloro-1,2-benzoxazol-7-amine

5-Chloro-1,2-benzoxazol-7-amine

Cat. No.: B12508554
M. Wt: 168.58 g/mol
InChI Key: ONNWPHPZVDPAJJ-UHFFFAOYSA-N
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Description

5-Chloro-1,2-benzoxazol-7-amine is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 5th position and an amine group at the 7th position of the benzoxazole ring imparts unique chemical properties to this compound.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2-benzoxazol-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Mechanism of Action

The mechanism of action of 5-Chloro-1,2-benzoxazol-7-amine involves its interaction with various molecular targets. The compound can form hydrogen bonds with biological targets due to the presence of nitrogen and oxygen atoms in the benzoxazole ring. It can inhibit enzymes such as DNA topoisomerases, protein kinases, and cyclooxygenases, which are involved in cancer formation and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound without the chlorine and amine substitutions.

    2-Aminobenzoxazole: Lacks the chlorine substitution at the 5th position.

    5-Nitro-2-phenylbenzoxazole: Contains a nitro group instead of chlorine.

Uniqueness

5-Chloro-1,2-benzoxazol-7-amine is unique due to the presence of both chlorine and amine groups, which enhance its biological activity and chemical reactivity. The chlorine atom increases the compound’s lipophilicity, while the amine group allows for further functionalization and derivatization .

Properties

IUPAC Name

5-chloro-1,2-benzoxazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNWPHPZVDPAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NO2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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